molecular formula C7H11N3O5 B14535459 N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine CAS No. 62116-18-1

N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine

Cat. No.: B14535459
CAS No.: 62116-18-1
M. Wt: 217.18 g/mol
InChI Key: JQJLJLVLIJLAHC-UHFFFAOYSA-N
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Description

N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine is a compound characterized by the presence of a hydroxylamine group attached to a dinitro-substituted heptene chain

Properties

CAS No.

62116-18-1

Molecular Formula

C7H11N3O5

Molecular Weight

217.18 g/mol

IUPAC Name

N-(4,4-dinitrohept-6-en-2-ylidene)hydroxylamine

InChI

InChI=1S/C7H11N3O5/c1-3-4-7(9(12)13,10(14)15)5-6(2)8-11/h3,11H,1,4-5H2,2H3

InChI Key

JQJLJLVLIJLAHC-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC(CC=C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine typically involves the nitration of heptene derivatives followed by the introduction of the hydroxylamine group. One common method involves the nitration of heptene using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the heptene chain. The resulting dinitroheptene is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dinitrophenyl)hydroxylamine
  • N-(3,5-Dinitrobenzylidene)hydroxylamine
  • N-(4-Nitrophenyl)hydroxylamine

Uniqueness

N-(4,4-Dinitrohept-6-en-2-ylidene)hydroxylamine is unique due to its heptene backbone and the specific positioning of the nitro groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. The presence of the heptene chain can influence the compound’s solubility, stability, and interaction with other molecules .

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